Molecular Determinants of Anti-Leprosy Selectivity: Dapsone vs. Sulfanilamide
Dapsone exhibits anti-leprosy activity in vivo that is absent in structurally analogous sulfonamides. Comparative molecular modeling attributes this differential to a combination of higher lipophilicity and negligible ionic dissociation at physiological pH [1].
| Evidence Dimension | Lipophilicity (log P) |
|---|---|
| Target Compound Data | 0.97 (calculated) |
| Comparator Or Baseline | Sulfanilamide: -0.67 (calculated) |
| Quantified Difference | Δ log P = 1.64 |
| Conditions | Molecular modeling using SYBYL and MOPAC semiempirical methods [1] |
Why This Matters
This lipophilicity differential governs permeability into the highly lipidic cell wall of M. leprae, explaining why dapsone is the preferred sulfone for leprosy drug formulation and procurement over simpler sulfonamides.
- [1] Scior T, Raddatz G, Figueroa R, Roth HJ, Bisswanger HA. Molecular Modeling Study on Dapsone and Sulfonamides Comparing Structures and Properties with Respect to Anti-Leprosy Activity. J Mol Model. 1997;3:332-337. View Source
